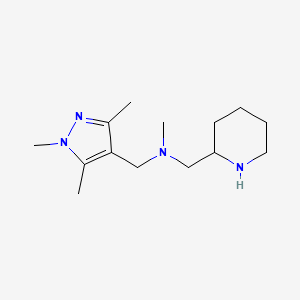
3-Cyclohexyl-5-((2,4-dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ciclohexil-5-((2,4-diclorobencil)tio)-4-fenil-4H-1,2,4-triazol es un compuesto químico que pertenece a la clase de los triazoles. Los triazoles son conocidos por sus diversas actividades biológicas y son ampliamente utilizados en química medicinal. Este compuesto en particular presenta un grupo ciclohexilo, un grupo diclorobenciltio y un grupo fenilo unidos a un anillo de triazol, lo que lo convierte en una molécula única y potencialmente valiosa para diversas aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-Ciclohexil-5-((2,4-diclorobencil)tio)-4-fenil-4H-1,2,4-triazol generalmente implica los siguientes pasos:
Formación del anillo de triazol: El anillo de triazol se puede sintetizar mediante una reacción de ciclación que involucra derivados de hidrazina y aldehídos o cetonas apropiados.
Introducción del grupo ciclohexilo: El grupo ciclohexilo se puede introducir a través de una reacción de sustitución nucleófila utilizando haluros de ciclohexilo.
Unión del grupo diclorobenciltio: Este paso implica la reacción del intermedio de triazol con cloruro de 2,4-diclorobencilo en presencia de una base para formar el enlace tioéter.
Adición del grupo fenilo: El grupo fenilo se puede introducir mediante una reacción de acoplamiento, como una reacción de Suzuki o Heck, utilizando ácido fenilborónico o haluros de fenilo.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas de purificación avanzadas, como cromatografía y cristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
3-Ciclohexil-5-((2,4-diclorobencil)tio)-4-fenil-4H-1,2,4-triazol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila o electrófila, dependiendo de los grupos funcionales presentes.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes en condiciones ácidas o básicas.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio y otros agentes reductores en condiciones anhidras.
Sustitución: Haluros, bases, ácidos y otros nucleófilos o electrófilos en condiciones apropiadas de disolvente y temperatura.
Principales productos formados
Oxidación: Derivados oxidados con grupos funcionales adicionales que contienen oxígeno.
Reducción: Derivados reducidos con grupos funcionales hidrogenados.
Sustitución: Derivados sustituidos con nuevos grupos funcionales que reemplazan a los existentes.
Aplicaciones Científicas De Investigación
3-Ciclohexil-5-((2,4-diclorobencil)tio)-4-fenil-4H-1,2,4-triazol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: Explorado como un posible agente terapéutico para diversas enfermedades debido a su estructura química única y actividades biológicas.
Industria: Utilizado en el desarrollo de nuevos materiales, agroquímicos y productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de 3-Ciclohexil-5-((2,4-diclorobencil)tio)-4-fenil-4H-1,2,4-triazol implica su interacción con objetivos y vías moleculares específicos. El compuesto puede unirse a enzimas, receptores u otras proteínas, modulando su actividad y provocando diversos efectos biológicos. Los objetivos y vías moleculares exactos dependen de la aplicación específica y del sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos similares
- 3-Ciclohexil-5-((2,4-diclorobencil)oxi)-4-fenil-4H-1,2,4-triazol
- 3-Ciclohexil-5-((2,4-diclorobencil)amino)-4-fenil-4H-1,2,4-triazol
- 3-Ciclohexil-5-((2,4-diclorobencil)metil)-4-fenil-4H-1,2,4-triazol
Unicidad
3-Ciclohexil-5-((2,4-diclorobencil)tio)-4-fenil-4H-1,2,4-triazol es único debido a la presencia del enlace tioéter, que puede impartir diferentes propiedades químicas y biológicas en comparación con sus análogos con enlaces oxi, amino o metil. Esta singularidad puede conducir a una reactividad, estabilidad y actividad biológica distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C21H21Cl2N3S |
|---|---|
Peso molecular |
418.4 g/mol |
Nombre IUPAC |
3-cyclohexyl-5-[(2,4-dichlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C21H21Cl2N3S/c22-17-12-11-16(19(23)13-17)14-27-21-25-24-20(15-7-3-1-4-8-15)26(21)18-9-5-2-6-10-18/h2,5-6,9-13,15H,1,3-4,7-8,14H2 |
Clave InChI |
JCOPAOQQZOULFQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=NN=C(N2C3=CC=CC=C3)SCC4=C(C=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B11782605.png)










